N-butyl-3,4-dihydroquinolin-2-amine
Description
Overview of Dihydroquinoline Heterocycles in Organic Chemistry
Dihydroquinolines are a class of bicyclic heterocyclic compounds that feature a benzene (B151609) ring fused to a dihydropyridine (B1217469) ring. Their structure is a partially saturated derivative of quinoline (B57606). The position of the double bond in the dihydropyridine ring gives rise to different isomers, such as 1,2-dihydroquinolines and 3,4-dihydroquinolines. These scaffolds are of significant interest in organic synthesis and medicinal chemistry due to their presence in a variety of natural products and biologically active molecules nih.govnih.gov.
The synthesis of dihydroquinoline derivatives is an active area of research, with various methods being developed to construct this heterocyclic system. These methods often involve domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, leading to molecular complexity from simple starting materials nih.govnih.gov. Such efficient synthetic strategies are crucial for the exploration of the chemical space around the dihydroquinoline core.
The Significance of Aminated Dihydroquinoline Scaffolds in Academic Research
The introduction of an amino group to the dihydroquinoline scaffold, particularly at the 2-position, gives rise to the 3,4-dihydroquinolin-2-amine (B2808114) class of compounds. This amination significantly influences the molecule's chemical properties and biological activity. Aminated dihydroquinolines have been investigated for their potential as potent inhibitors of neuronal nitric oxide synthase (n-NOS), with some derivatives showing marked selectivity over other NOS isoforms nih.gov. This selectivity is a critical aspect of drug design, as it can lead to more targeted therapeutic effects.
The diverse pharmacological properties of aminated dihydroquinolines make them attractive candidates for further investigation in drug discovery. Their unique structure allows for interaction with various biological targets, potentially influencing neurological processes evitachem.com. The ongoing research into these compounds underscores their importance in the development of new therapeutic agents.
Focus on N-butyl-3,4-dihydroquinolin-2-amine as a Representative Analogue
This compound is a specific analogue within the broader class of aminated dihydroquinolines. While detailed academic research on this particular compound is not extensively available in public literature, its structure serves as a clear example of the N-substituted 3,4-dihydroquinolin-2-amine scaffold.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.30 g/mol |
| IUPAC Name | This compound |
This data is based on commercially available information. evitachem.com
The synthesis of this compound can be approached through methods developed for the broader class of N-substituted 3,4-dihydroquinolin-2-amines. One potential synthetic route involves the catalytic annulation of α,β-unsaturated N-arylamides evitachem.com. Another general approach to related structures, N2-substituted 3,4-dihydrobenzo[h]quinolin-2-amines, starts from 3-chloro-N-(1-naphthyl)propionamide, proceeding through a dihydrobenzoquinolinone intermediate researchgate.net. These examples suggest that the synthesis of this compound would likely involve the construction of the dihydroquinolinone core followed by amination or the direct cyclization of a suitably functionalized precursor.
The presence of the n-butyl group, a hydrophobic alkyl chain, attached to the amine at the 2-position, is expected to influence the compound's lipophilicity and, consequently, its interaction with biological membranes and protein binding sites. The structural features of this compound, combining a rigid heterocyclic core with a flexible alkyl substituent, make it an interesting subject for further investigation within the field of medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.3g/mol |
IUPAC Name |
(E)-N-butyl-3,4-dihydro-1H-quinolin-2-imine |
InChI |
InChI=1S/C13H18N2/c1-2-3-10-14-13-9-8-11-6-4-5-7-12(11)15-13/h4-7H,2-3,8-10H2,1H3,(H,14,15) |
InChI Key |
FWUTXPDKCCFFGD-UHFFFAOYSA-N |
SMILES |
CCCCN=C1CCC2=CC=CC=C2N1 |
Isomeric SMILES |
CCCC/N=C/1\CCC2=CC=CC=C2N1 |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydroquinolin 2 Amine and N Butylated Analogues
Strategies for the Formation of the Dihydroquinoline Core
The formation of the 3,4-dihydroquinolin-2-amine (B2808114) core is a key step that has been approached through several distinct synthetic routes. These methods often involve the cyclization of appropriately substituted acyclic precursors.
Reductive cyclization is a powerful strategy for the synthesis of nitrogen-containing heterocycles. In the context of 3,4-dihydroquinolin-2-amines, this typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.
A common approach starts with derivatives of 3-(2-nitrophenyl)propanoic acid or related compounds. The nitro group is reduced to an amino group, which then attacks an electrophilic center within the same molecule to form the heterocyclic ring. Various reducing agents can be employed for this transformation, each with its own advantages in terms of yield, selectivity, and functional group tolerance.
For instance, the reduction of a nitro-cinnamamide precursor can lead to the formation of the dihydroquinoline ring system. The choice of reducing agent is crucial to selectively reduce the nitro group without affecting other functionalities like the amide or the double bond in the cinnamate (B1238496) moiety. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method. nih.gov Another approach involves the use of metals in acidic media, such as iron in acetic acid or zinc in formic acid. masterorganicchemistry.com These methods provide a straightforward route to the dihydroquinoline core.
A study on the synthesis of 2-aminoquinoline-3-carboxamide (B1276296) derivatives utilized a zinc/formic acid system for the reductive cyclization of 2-cyano-3-(2-nitrophenyl)acrylamide (B2392003) precursors. masterorganicchemistry.com This method proved effective where other systems like iron/acetic acid resulted in undesirable byproducts. masterorganicchemistry.com The reaction proceeds by reducing the aromatic nitro group to an amine, which then cyclizes.
| Precursor Type | Reducing Agent/Catalyst | Product | Ref. |
| 3-(2-Nitrophenyl)propanoic acid derivative | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 3,4-Dihydroquinolin-2-one | nih.gov |
| 2-Cyano-3-(2-nitrophenyl)acrylamide | Zinc / Formic Acid | 2-Aminoquinoline-3-carboxamide | masterorganicchemistry.com |
| 2'-Nitrochalcones | Formic Acid / Acetic Anhydride (B1165640) (CO surrogate) | 4-Quinolones | beilstein-journals.org |
| o-Nitrostyrenes | Pd or Pd/Ru catalyst with Phenyl Formate (CO surrogate) | Indoles | wikipedia.org |
Annulation reactions, where a new ring is formed onto a pre-existing one, are a versatile method for constructing the dihydroquinoline skeleton. A notable example is the catalytic annulation of α,β-unsaturated N-arylamides. mdpi.comresearchgate.net These reactions can be catalyzed by various transition metals, leading to the formation of dihydroquinolin-2-ones, which are precursors to the desired amines.
For example, rhodium(III)-catalyzed annulation of N-sulfonyl 2-aminobenzaldehydes with olefins has been developed for the synthesis of 1,2-dihydroquinolines. ccspublishing.org.cn Similarly, cobalt(III)-catalyzed [3+3] annulation of anilides with benzylallenes provides a route to 1,2-dihydroquinolines. acs.org These methods demonstrate the utility of transition metal catalysis in constructing the dihydroquinoline ring system through C-H activation and subsequent cyclization.
A review of recent advances highlights various catalytic systems for the annulation of α,β-unsaturated N-arylamides to form dihydroquinolin-2(1H)-ones (DHQOs). mdpi.comresearchgate.net These methods include electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization, showcasing the breadth of catalytic approaches available. mdpi.com
| Catalyst System | Reactants | Product | Ref. |
| Rh(III) catalyst | N-sulfonyl 2-aminobenzaldehyde (B1207257), Olefin | 1,2-Dihydroquinoline | ccspublishing.org.cn |
| Co(III) catalyst | Anilide, Benzylallene | 1,2-Dihydroquinoline | acs.org |
| Palladium catalyst | 1,7-enynes, Perfluoroalkyl iodides | 3,4-Dihydroquinolin-2(1H)-one | researchgate.net |
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. The Biginelli reaction, traditionally used for the synthesis of dihydropyrimidinones, has inspired the development of similar MCRs for other heterocyclic systems. wikipedia.orgscielo.org.mxsigmaaldrich.comorganic-chemistry.orgjsynthchem.com
While a direct three-component synthesis of 3,4-dihydroquinolin-2-amine is not widely reported, related structures can be accessed through MCRs. For instance, the reaction of an aniline (B41778), an aldehyde, and an active methylene (B1212753) compound can lead to substituted quinolines. A bismuth triflate-catalyzed microwave-assisted multicomponent reaction of 4-hydroxycoumarin, aldehydes, and aromatic amines in water has been shown to produce coumarin-fused dihydroquinolines. rsc.org The mechanism is believed to involve the initial formation of a Schiff base from the amine and aldehyde, followed by nucleophilic addition and cyclization. rsc.org
The Doebner-von Miller reaction, a classical method for quinoline (B57606) synthesis, is a type of MCR involving an α,β-unsaturated carbonyl compound, an aniline, and a Lewis or Brønsted acid catalyst. Variations of this reaction can potentially be adapted for the synthesis of dihydroquinoline derivatives.
| Reaction Type | Reactants | Catalyst | Product | Ref. |
| Biginelli-like | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (Brønsted or Lewis) | Dihydropyrimidinone | wikipedia.orgscielo.org.mxsigmaaldrich.comorganic-chemistry.orgjsynthchem.com |
| Coumarin-fused Dihydroquinoline Synthesis | 4-Hydroxycoumarin, Aldehyde, Aromatic Amine | Bismuth Triflate | Coumarin-fused Dihydroquinoline | rsc.org |
| Povarov Type Reaction | Indazol-5-amines, Methylene active ketones, Aldehydes | HCl | Pyrazolo[4,3-f]quinolones | mdpi.com |
Intramolecular cyclization of suitably designed precursors is a fundamental strategy for forming the dihydroquinoline ring. This can be achieved through various mechanisms, including electrophilic aromatic substitution (Friedel-Crafts type) and radical cyclizations.
Friedel-Crafts Alkylation: Intramolecular Friedel-Crafts alkylation of N-aryl-γ-halobutyramides can lead to the formation of 3,4-dihydroquinolin-2-ones. The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). mdpi.compreprints.org The choice of acid catalyst can influence the reaction efficiency and selectivity. For instance, trifluoroacetic acid (TFA) has been found to be a suitable acid for this type of cyclization. mdpi.compreprints.org Gold-catalyzed intramolecular hydroarylation of N-ethoxycarbonyl-N-propargylanilines also proceeds via a Friedel-Crafts type mechanism to yield 4-substituted-1,2-dihydroquinolines. mdpi.com
Radical Cyclization: Radical cyclization offers a powerful alternative for ring formation, particularly for substrates that are not amenable to ionic cyclization conditions. The 6-exo-trig radical cyclization of α-halo-ortho-alkenyl anilides, for example, provides a high-yield route to 3,4-dihydroquinolin-2-ones. acs.orgnih.gov These reactions are often initiated by radical initiators such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B). acs.orgnih.gov Catalyst-controlled regioselective cyclization using dual nickel/photoredox catalysis can also be employed to favor the formation of six-membered dihydroquinolinone rings over five-membered indolinone rings. rsc.org
| Cyclization Type | Precursor | Catalyst/Reagent | Product | Ref. |
| Friedel-Crafts Alkylation | α,β-Unsaturated N-arylamide | Brønsted or Lewis Acid (e.g., TFA, AlCl₃) | 3,4-Dihydroquinolin-2-one | mdpi.compreprints.org |
| Gold-Catalyzed Hydroarylation | N-Ethoxycarbonyl-N-propargylaniline | JohnPhosAu(CH₃CN)SbF₆ | 4-Substituted-1,2-dihydroquinoline | mdpi.com |
| Radical Cyclization (6-exo-trig) | α-Halo-ortho-alkenyl anilide | Bu₃SnH, Et₃B/air | 3,4-Dihydroquinolin-2-one | acs.orgnih.gov |
| Dual Nickel/Photoredox Catalysis | Alkene-tethered aryl halide | Ni catalyst, Photocatalyst | 3,4-Dihydroquinolin-2-one | rsc.org |
A novel and innovative approach to the synthesis of 1,2-dihydroquinolines is through hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). nih.govacs.orgnih.gov This method involves the reaction of an N-prenylated 2-aminobenzaldehyde in the presence of a hydrazine (B178648) catalyst. The reaction proceeds through a [3+2] cycloaddition of the hydrazine with the carbonyl and olefin moieties, followed by a retro-[3+2] cycloreversion to form the dihydroquinoline ring and regenerate the catalyst. nih.govacs.org
This strategy has been shown to be effective for a variety of substituted substrates. nih.gov An interesting feature of this method is that if an acid-labile protecting group is present on the nitrogen atom, it can be cleaved in situ, followed by autoxidation to yield the fully aromatic quinoline. nih.gov A comparison with analogous oxygen-containing substrates revealed that the cycloaddition step is slower for the nitrogen-containing substrates, but the subsequent cycloreversion is more facile. nih.govacs.org
| Substrate | Catalyst | Product | Key Feature | Ref. |
| N-Prenylated 2-aminobenzaldehyde | Hydrazine | 1,2-Dihydroquinoline | Catalytic carbonyl-olefin metathesis | nih.govacs.orgnih.gov |
| N-Prenylated 2-aminobenzaldehyde with acid-labile N-protecting group | Hydrazine | Quinoline | In situ deprotection and autoxidation | nih.gov |
N-Alkylation Strategies for Introducing the Butyl Moiety
Once the 3,4-dihydroquinolin-2-amine core is synthesized, the final step to obtain N-butyl-3,4-dihydroquinolin-2-amine is the introduction of the butyl group onto the primary amine. This is typically achieved through standard N-alkylation procedures.
A common method involves the reaction of 3,4-dihydroquinolin-2-amine with an alkylating agent such as butyl bromide or butyl iodide in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (B128534) (Et₃N). The reaction is typically carried out in a suitable organic solvent like acetonitrile (B52724), dimethylformamide (DMF), or acetone.
Microwave-assisted alkylation has also been shown to be an effective method for the C-alkylation of active methylene compounds and could potentially be applied to the N-alkylation of amines, offering advantages such as shorter reaction times and improved yields. mdpi.com For instance, the alkylation of diethyl malonate with butyl bromide has been successfully performed under microwave conditions. mdpi.com
Another approach is reductive amination. This would involve reacting 3,4-dihydroquinolin-2-amine with butyraldehyde (B50154) in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
The choice of alkylation method depends on the specific substrate, the desired selectivity (mono- vs. di-alkylation), and the compatibility with other functional groups present in the molecule.
| Alkylation Method | Reagents | Base/Reducing Agent | Solvent | Product | Ref. |
| Nucleophilic Substitution | Butyl bromide/iodide | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | This compound | mdpi.com |
| Reductive Amination | Butyraldehyde | NaBH(OAc)₃ | Dichloroethane (DCE) | This compound | nih.gov |
| Buchwald-Hartwig Amination | Aryl bromides, Ammonia surrogate | LiHMDS, Pd₂(dba)₃, P(tBu)₃ | THF | Anilines | nih.gov |
Direct Alkylation of Dihydroquinolin-2-amines (e.g., with n-Butyl Halides)
Direct N-alkylation of a secondary amine with an alkyl halide is a fundamental and straightforward approach for synthesizing tertiary amines. researchgate.net This method involves the reaction of 3,4-dihydroquinolin-2-amine with an n-butyl halide, such as n-butyl bromide or iodide, to introduce the n-butyl group onto the nitrogen atom. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net While this method is conceptually simple, it can sometimes lead to the formation of quaternary ammonium (B1175870) salts as an undesired side product due to over-alkylation. researchgate.netopenstax.org Careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base and solvent, is crucial to maximize the yield of the desired N-butylated product. researchgate.net For instance, using a hindered base like Hünig's base (N,N-diisopropylethylamine) can help minimize the formation of the quaternary salt. researchgate.net
In a related context, the alkylation of the amide nitrogen in 3,4-dihydroquinolin-2(1H)-one scaffolds is a well-established method. nih.gov For example, 7-nitro-3,4-dihydroquinolin-2(1H)-one can be alkylated with various chloroalkylamine hydrochloride salts in the presence of potassium carbonate in DMF. nih.gov This highlights the feasibility of N-alkylation within the quinoline ring system, a principle that extends to the synthesis of this compound.
Reductive Amination Protocols utilizing n-Butylamine and Carbonyl Compounds
Reductive amination is a versatile and widely used method for the synthesis of amines, including N-substituted 3,4-dihydroquinolin-2-amines. masterorganicchemistry.comyoutube.com This two-step process, which can often be performed in a single pot, involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.comlumenlearning.com To synthesize this compound, a suitable carbonyl precursor of the dihydroquinoline core would be reacted with n-butylamine.
A key advantage of reductive amination is its ability to avoid the over-alkylation issues sometimes encountered with direct alkylation. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comyoutube.com The reaction is often catalyzed by a small amount of acid to facilitate the formation of the imine intermediate. youtube.com The intramolecular version of this reaction is also a powerful tool for constructing cyclic amines. chim.it For instance, a 1,5-dicarbonyl compound can be cyclized with an amine like n-butylamine, followed by reduction with a reagent such as sodium cyanoborohydride, to form a substituted piperidine (B6355638) ring, a core structure related to the dihydroquinoline system. chim.it
One-Pot Synthetic Procedures Incorporating the N-Butyl Group
One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For the synthesis of this compound and its analogs, one-pot methods that incorporate the N-butyl group from the outset are highly desirable.
One such approach involves the catalytic annulation of α,β-unsaturated N-arylamides. evitachem.com In this method, an N-aryl cinnamamide (B152044) bearing an N-butyl substituent can undergo cyclization to form the 3,4-dihydroquinolin-2-one ring system. preprints.org Subsequent reduction of the amide carbonyl group would then yield the target this compound.
Another powerful one-pot strategy is the multicomponent tandem assembly. For example, a three-component reaction of amides, amines (such as n-butylamine), and ketones can be mediated by triflic anhydride to produce C4-quaternary 3,4-dihydroquinazolines. nih.gov A similar multicomponent approach involving arenediazonium salts, nitriles, and bifunctional anilines can also lead to the formation of dihydroquinazoline (B8668462) structures. acs.org While these examples yield dihydroquinazolines, the underlying principles of multicomponent reactions could be adapted for the synthesis of this compound by selecting appropriate starting materials.
Furthermore, metal-free, one-pot methods have been developed for the synthesis of related dihydroquinolin-2(1H)-ones. These often involve cascade reactions, such as an oxidative decarbonylative radical alkylation/cyclization of N-arylcinnamamides with aliphatic aldehydes. researchgate.net In such a reaction, an N-butyl substituted N-cinnamamide could be used to directly generate the N-butylated dihydroquinolin-2-one precursor. preprints.org
Catalytic Systems and Green Chemistry in Synthesis
The development of efficient and environmentally benign synthetic methods is a central theme in modern organic chemistry. The synthesis of 3,4-dihydroquinolin-2-amine and its derivatives has benefited significantly from advances in catalysis, including the use of transition metals, organocatalysts, and metal-free approaches.
Transition Metal Catalysis (e.g., Pd, Cu, Ag, Fe, Rh, Sn, Au, Bi)
Transition metals play a pivotal role in a wide array of organic transformations, and the synthesis of quinoline and dihydroquinoline scaffolds is no exception. researchgate.netmdpi.com Various transition metals have been employed to catalyze the formation of these heterocyclic systems, often enabling reactions with high efficiency and selectivity under mild conditions.
Palladium (Pd): Palladium catalysts are widely used in cross-coupling and amination reactions. acs.org In the context of dihydroquinolinone synthesis, Pd-catalyzed reactions have been developed for the oxidative amination of alkenes. acs.org
Copper (Cu): Copper catalysts are effective for various cyclization reactions. For instance, a copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides with benzyl (B1604629) hydrocarbons has been reported to yield trans-3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com
Silver (Ag): Silver catalysts have been utilized in the synthesis of dihydroquinolin-4(1H)-ones from o-aminoacetophenones and aromatic aldehydes. organic-chemistry.org Silver nitrate (B79036) has also been used to catalyze the synthesis of CF3-containing dihydroquinolin-2(1H)-ones. mdpi.com
Iron (Fe): Iron salts, being inexpensive and less toxic than many other transition metals, are attractive catalysts. Iron(II) acetylacetonate (B107027) has been shown to be an effective catalyst for the synthesis of dihydroquinolin-2(1H)-ones. mdpi.com Iron catalysts have also been used for the cyclization of ketoxime carboxylates. mdpi.com
Rhodium (Rh): Rhodium catalysts are known for their ability to mediate C-H activation reactions. Rhodium(III) has been used to catalyze the synthesis of functionalized 4-quinolones. mdpi.com
Other Metals: Other transition metals such as gold (Au), bismuth (Bi), and tin (Sn) have also found applications in the synthesis of quinoline derivatives. researchgate.net Zirconyl nitrate, a water-tolerant Lewis acid, has been used for the intramolecular cyclization of o-aminochalcones to give 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org
Interactive Data Table: Transition Metal Catalysis in Dihydroquinoline Synthesis
| Catalyst | Reactants | Product Type | Reference |
| Pd(OAc)2/O2/pyridine | Aliphatic alkenes, Phthalimide | Protected enamines | acs.org |
| Cu2O | N-arylcinnamamides, Benzyl hydrocarbons | trans-3,4-disubstituted dihydroquinolin-2(1H)-ones | mdpi.com |
| AgNO3 | o-aminoacetophenones, Aromatic aldehydes | 2-aryl-2,3-dihydroquinolin-4(1H)-ones | organic-chemistry.org |
| Fe(acac)2 | N-arylcinnamamides | Dihydroquinolin-2(1H)-ones | mdpi.com |
| [Rh(III)] | Arylnitrones, Diazo compounds | Functionalized 4-quinolones | mdpi.com |
| Zirconyl nitrate | o-aminochalcones | 2-aryl-2,3-dihydroquinolin-4(1H)-ones | organic-chemistry.org |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and "green" alternative to metal-based catalysis. thieme-connect.com This approach avoids the use of potentially toxic and expensive heavy metals. For the synthesis of dihydroquinoline derivatives, several organocatalytic strategies have been developed.
Chiral phosphoric acids have been employed as Brønsted acid catalysts for the asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones through the cyclization of 2-aminochalcones. researchgate.net Primary amino acids and their derivatives have also been shown to be effective organocatalysts for the direct asymmetric Mannich reaction between 2-amino acetophenone (B1666503) and aldehydes, yielding chiral 2-aryl-2,3-dihydro-4-quinolones with high enantioselectivity. researchgate.net Furthermore, bifunctional squaramide-based organocatalysts have been utilized in the asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones to produce enantioenriched 3,4-dihydroquinoline-2-one derivatives. researchgate.net The development of organocatalytic methods for the synthesis of this compound could involve the use of chiral catalysts to control the stereochemistry of the final product.
Interactive Data Table: Organocatalytic Synthesis of Dihydroquinoline Derivatives
| Catalyst Type | Reaction Type | Product Type | Reference |
| Chiral Phosphoric Acid | Cyclization of 2-aminochalcones | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | researchgate.net |
| Primary Amino Acids | Asymmetric Mannich reaction | Chiral 2-aryl-2,3-dihydro-4-quinolones | researchgate.net |
| Bifunctional Squaramide | Asymmetric [4+2]-cyclization | Enantioenriched 3,4-dihydroquinoline-2-ones | researchgate.net |
Metal-Free Methodologies
Metal-free synthetic methods are highly sought after to minimize the environmental impact and cost of chemical synthesis. Several metal-free approaches for the construction of dihydroquinoline ring systems have been reported.
One notable example is the cascade radical addition/cyclization of N-arylcinnamamides with aldehydes, which can be achieved using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst and potassium persulfate (K2S2O8) as an oxidant. mdpi.com Another metal-free protocol involves the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, also using K2S2O8 as the oxidant. mdpi.com Additionally, a metal-free method for the synthesis of alkyl-substituted 3,4-dihydroquinolin-2(1H)-ones has been developed through a cascade oxidative decarbonylative radical addition/cyclization of N-arylcinnamamides with aliphatic aldehydes. preprints.orgresearchgate.net These methods demonstrate the potential for synthesizing N-butylated dihydroquinolin-2-one precursors without the need for transition metal catalysts. The subsequent reduction of the amide would provide the target this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of N Butyl 3,4 Dihydroquinolin 2 Amine and Analogues
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile compounds like N-butyl-3,4-dihydroquinolin-2-amine, combining the separation power of liquid chromatography with the detection specificity of mass spectrometry. researchgate.net This method is crucial for confirming the molecular weight of the target compound and assessing the purity of the synthesized batch by separating it from starting materials, by-products, and other impurities. nih.gov
In a typical LC-MS analysis, the compound is first separated on a reversed-phase column. researchgate.net For amine-containing compounds, the mobile phase often consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component with an additive such as formic acid to ensure protonation and improve peak shape. researchgate.netscispace.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. ddtjournal.com ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules, minimizing fragmentation and typically producing a prominent protonated molecular ion [M+H]⁺. ddtjournal.com For this compound (molecular formula C₁₃H₁₈N₂, molecular weight 202.3 g/mol ), the expected primary ion in the mass spectrum would be the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 203.3. evitachem.com The presence of this ion provides strong evidence for the successful synthesis of the target compound. High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement. nih.gov
The purity of the sample is determined from the chromatogram. A single, sharp peak at the expected retention time indicates a high degree of purity, while the presence of other peaks would signify impurities, which can then be individually analyzed by their mass spectra.
| Parameter | Expected Observation for this compound | Information Gained |
|---|---|---|
| Technique | Reversed-Phase HPLC coupled with ESI-MS | Separation and Mass Analysis |
| Molecular Formula | C₁₃H₁₈N₂ | Basis for Molecular Weight Calculation |
| Molecular Weight | 202.3 g/mol | Theoretical Mass |
| Primary Ion (ESI+) | [M+H]⁺ | Confirmation of Molecular Mass |
| Expected m/z | 203.3 | Identification of the Compound |
| Chromatogram | A dominant peak at a specific retention time | Purity Assessment |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful method for the identification and analysis of volatile and thermally stable compounds. While less common for higher molecular weight amines without derivatization, GC-MS can provide valuable structural information through characteristic fragmentation patterns upon electron impact (EI) ionization. nih.gov
For a molecule like this compound, the fragmentation pattern is dictated by the most stable resulting cations and radicals. uni-saarland.de The presence of nitrogen means the molecular ion peak (M⁺·) will have an odd nominal mass (m/z 202), adhering to the nitrogen rule. whitman.edu
Key fragmentation pathways for amines include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this could involve several fragmentations:
α-cleavage of the butyl group: Loss of a propyl radical (·CH₂CH₂CH₃) would lead to a fragment ion at m/z 159. This is often a dominant fragmentation pathway for N-alkyl amines.
β-cleavage of the butyl group: Loss of an ethyl radical would result in a fragment at m/z 173. The loss of the largest possible alkyl branch is typically favored. whitman.edu
Cleavage within the dihydroquinoline ring: The heterocyclic ring can also undergo fragmentation, leading to characteristic ions corresponding to the stable quinoline (B57606) core or fragments thereof.
The resulting mass spectrum serves as a molecular "fingerprint," where the combination of the molecular ion peak and the specific fragment ions can be used to confirm the compound's identity.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 202 | [M]⁺· (Molecular Ion) | Parent Molecule |
| 159 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical from butyl chain |
| 145 | [M - C₄H₉]⁺ | Cleavage of the entire butyl group |
| 130 | [C₉H₈N]⁺ | Fragment corresponding to the quinoline core after rearrangement |
Infrared (IR) Spectroscopy for Functional Group Vibrations
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its amine, aromatic, and aliphatic components.
The structure exists in tautomeric equilibrium between the amine form (this compound) and the imine form ((E)-N-butyl-3,4-dihydro-1H-quinolin-2-imine). evitachem.com This equilibrium influences the IR spectrum.
N-H Vibrations: A secondary amine (N-H) group typically shows a single, medium-to-weak absorption band in the region of 3300-3500 cm⁻¹. msu.edu The presence of this band would confirm the amine tautomer.
C-H Vibrations: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz Aliphatic C-H stretching from the butyl group and the dihydro- portion of the quinoline ring will absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz
C=N and C=C Vibrations: The C=N stretching of the imine tautomer would result in an absorption in the 1640-1690 cm⁻¹ region. This may overlap with the aromatic C=C stretching vibrations, which typically appear in the 1450-1600 cm⁻¹ range. davuniversity.org
C-N Vibrations: The C-N stretching vibration for aromatic amines is found in the 1200-1350 cm⁻¹ region, while aliphatic C-N stretching occurs between 1000-1250 cm⁻¹. msu.edu
The collection of these bands provides strong evidence for the key structural features of the molecule.
| Wavenumber Range (cm⁻¹) | Vibration Type | Associated Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Aliphatic (Butyl, Dihydroquinoline) |
| 1640 - 1690 | C=N Stretch | Imine Tautomer |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1350 | C-N Stretch | Aromatic Amine |
X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing
Furthermore, XRD reveals how molecules are arranged in the crystal, a phenomenon known as crystal packing. chemmethod.com This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings of adjacent molecules. jst.go.jp For instance, a hydrogen bond might be observed between the amine proton (N-H) of one molecule and the nitrogen atom of a neighboring molecule. chemmethod.com Analysis of the crystal structure of related quinoline derivatives often reveals such interactions playing a crucial role in stabilizing the solid-state assembly. iucr.org While a specific structure for the title compound is not publicly available, analysis of analogues like (E)-3-(4-Nitrobenzylidene)-2-(4-bromophenyl)-2,3-dihydro1-(phenylsulfonyl)-quinolin-4(1H)-one demonstrates how XRD elucidates the precise conformation and intermolecular contacts. nih.gov
| Parameter Determined | Significance for this compound |
|---|---|
| Molecular Conformation | Provides exact 3D shape, including the orientation of the butyl group. |
| Tautomeric Form | Confirms whether the amine or imine form exists in the solid state. |
| Bond Lengths & Angles | Offers precise geometric data for all bonds (e.g., C-N, C=C, C-C). |
| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal. |
| Intermolecular Interactions | Identifies hydrogen bonds and π-π stacking that govern crystal packing. |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The dihydroquinoline core and its associated amine/imine group in this compound act as a chromophore.
The spectrum is expected to show absorptions arising from two main types of electronic transitions:
π → π transitions:* These are high-energy transitions associated with the π-electron system of the aromatic ring. They typically result in strong absorption bands. uobabylon.edu.iq For aromatic systems, these often appear in the 200-280 nm range.
n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an anti-bonding π* orbital. These transitions are generally less intense (have a lower molar absorptivity) than π → π* transitions and appear at longer wavelengths. uobabylon.edu.iq
The exact position (λₘₐₓ) and intensity (ε) of the absorption bands are sensitive to the solvent and the specific substituents on the chromophore. The presence of the n-butyl group and the amine function as auxochromes, which can modify the absorption characteristics of the quinoline chromophore. uobabylon.edu.iq
| Transition Type | Associated Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | π electron system of the aromatic ring | ~200-280 nm | High (Strong Absorption) |
| n → π | Nitrogen lone pair electrons | >280 nm | Low (Weak Absorption) |
Computational Chemistry and Theoretical Investigations of N Butyl 3,4 Dihydroquinolin 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov For a molecule like N-butyl-3,4-dihydroquinolin-2-amine, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can be used to elucidate a wide array of properties. researchgate.net
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stationary point is reached. This process yields the most stable three-dimensional structure, providing key information on bond lengths, bond angles, and dihedral angles.
Conformational analysis is crucial for flexible molecules like this compound, which possesses several rotatable bonds, particularly within the n-butyl group. By systematically rotating these bonds and performing geometry optimizations, a potential energy surface (PES) can be mapped out. nih.gov This analysis identifies the global minimum energy conformation (the most stable structure) as well as other low-energy local minima that may be accessible at room temperature. Such studies are essential for understanding how the molecule's shape influences its interactions and properties. pjbmb.org.pknih.gov
Table 1: Illustrative Optimized Geometric Parameters for a Dihydroquinoline Core Structure (DFT/B3LYP) This table presents typical data obtained from a geometry optimization calculation on a related molecular scaffold. The values are for illustrative purposes to show the type of data generated.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-N1 | 1.38 Å |
| N1-C8a | 1.45 Å | |
| C4-C4a | 1.51 Å | |
| C2=N(amine) | 1.29 Å | |
| Bond Angle | C4-C4a-C5 | 119.5° |
| N1-C2-C3 | 123.0° | |
| C2-N1-C8a | 118.7° | |
| Dihedral Angle | C8-C8a-N1-C2 | -15.2° |
| C3-C4-C4a-C5 | 25.8° |
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amine group and the fused benzene (B151609) ring, while the LUMO would likely be distributed over the quinoline (B57606) ring system. DFT calculations provide precise energies of these orbitals and visualize their spatial distribution. nih.gov
Table 2: Example Frontier Molecular Orbital Data This table illustrates the type of electronic parameters derived from DFT calculations.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.65 |
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be determined, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as N-H stretching, C-H stretching of the butyl group, and aromatic ring vibrations, to the observed experimental bands.
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO). researchgate.net These calculations predict the ¹³C and ¹H chemical shifts for each atom in this compound. Comparing the calculated shifts with experimental results serves as a rigorous validation of the computed molecular structure. mdpi.com
Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table demonstrates how theoretical NMR data is typically presented and compared with experimental findings for structural verification.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C2 | 155.1 | 154.5 |
| C3 | 25.8 | 26.3 |
| C4 | 30.5 | 31.0 |
| C4a | 128.9 | 128.2 |
| C5 | 126.7 | 127.1 |
| C8a | 138.2 | 137.9 |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations. Using DFT, researchers can map the entire reaction coordinate by locating the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This approach provides a molecular-level understanding of reactivity that is often inaccessible through experimental means alone.
Molecular Dynamics Simulations to Understand Conformation and Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. ulisboa.pt In an MD simulation, the molecule is placed in a simulation box, often with solvent molecules, and Newton's equations of motion are solved iteratively for every atom. iphy.ac.cnnih.gov
For this compound, an MD simulation can reveal:
Conformational Dynamics: How the flexible n-butyl chain moves and folds over time.
Solvent Interactions: The formation and lifetime of hydrogen bonds between the amine group and solvent molecules like water. researchgate.net
These simulations provide a bridge between the quantum mechanical description and the macroscopic properties of the substance, offering insights into how the molecule behaves in a realistic environment.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds, which align with the classical Lewis structure concept. uni-muenchen.dewikipedia.orgwisc.edu
For this compound, NBO analysis can quantify:
Hybridization: The specific spd hybridization of each atom.
Bonding Interactions: The nature of the sigma (σ) and pi (π) bonds within the molecule.
Table 4: Example of NBO Second-Order Perturbation Analysis This table illustrates how NBO analysis quantifies intramolecular electronic interactions. E(2) represents the stabilization energy from the donor-acceptor interaction.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1 | σ*(C2-C3) | 2.85 |
| LP (1) N(amine) | π*(C2-N1) | 15.60 |
| σ (C5-C6) | π*(C7-C8) | 1.98 |
| σ (C3-H) | σ*(N1-C2) | 3.10 |
QTAIM (Quantum Theory of Atoms in Molecules) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound methodology for elucidating the nature of chemical bonds and intermolecular interactions based on the topological analysis of the electron density, a fundamental quantum mechanical observable. gla.ac.uk This approach, developed by Richard Bader, partitions a molecule into atomic basins, enabling the quantitative characterization of atomic and bond properties. researchgate.net For a molecule such as this compound, QTAIM can provide deep insights into its electronic structure, the nature of its covalent bonds, and any non-covalent interactions that may be present.
The core of the QTAIM analysis lies in the identification of critical points in the electron density, ρ(r), where the gradient of the electron density is zero. These critical points are classified by their rank and signature, which determine the nature of the topological feature. Of particular importance are the bond critical points (BCPs), which are located along the path of maximum electron density between two chemically bonded atoms. The properties of the electron density at these BCPs provide a quantitative description of the chemical bond.
Several key topological parameters are analyzed at the BCPs to characterize the interactions within this compound:
Electron Density (ρ(r)) : The magnitude of the electron density at the BCP is correlated with the bond order; higher values typically indicate stronger bonds.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net
Total Electron Energy Density (H(r)) : The sign of the total energy density, which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), also provides insight into the nature of the bond. A negative H(r) is indicative of a shared interaction (covalent character), while a positive H(r) suggests non-covalent interactions.
While specific QTAIM studies on this compound are not extensively documented in the literature, computational investigations on related quinolone derivatives provide a framework for understanding the expected findings. nih.gov For instance, in the dihydroquinoline ring system, QTAIM analysis would be expected to reveal the covalent nature of the C-C, C-N, and C-H bonds, characterized by significant electron density and negative Laplacian values at the respective BCPs.
The following interactive table provides hypothetical yet representative QTAIM data for selected bonds in this compound, illustrating the typical values obtained from such a computational analysis.
| Bond (Atom 1 - Atom 2) | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Total Electron Energy Density (H(r)) [a.u.] | Bond Character |
| N1 - C2 | 0.285 | -0.850 | -0.250 | Covalent |
| C2 = N (amine) | 0.350 | -1.100 | -0.400 | Covalent (double bond character) |
| C4 - C4a | 0.310 | -0.950 | -0.320 | Covalent |
| C8 - C8a | 0.300 | -0.920 | -0.300 | Covalent |
| N1 - H (hypothetical H-bond) | 0.015 | +0.050 | +0.001 | Non-covalent (Hydrogen Bond) |
This is an interactive data table. Users can sort the columns to compare the topological parameters for different bonds.
Furthermore, QTAIM can be employed to identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds, which could potentially exist in conformers of this compound. The presence of a bond path and a BCP between a hydrogen atom and an acceptor atom (like nitrogen) would be the primary indicator of such an interaction. The topological parameters at this BCP would be characteristic of closed-shell interactions (low ρ(r) and positive ∇²ρ(r)).
Chemical Transformations and Reactivity of N Butyl 3,4 Dihydroquinolin 2 Amine
Reactions at the Primary Amine Moiety (e.g., N-Alkylation, N-Acylation, Imine Formation)
The primary amine group in N-butyl-3,4-dihydroquinolin-2-amine is a key site for nucleophilic reactions, allowing for straightforward derivatization through alkylation, acylation, and condensation reactions.
N-Alkylation: The primary amine can undergo nucleophilic substitution with alkyl halides to introduce additional alkyl groups. williams.edu For instance, the nitrogen atom can be alkylated using various chloroalkylamine hydrochloride salts in the presence of a base like potassium carbonate in DMF. niscpr.res.in This reaction is a common strategy for introducing linker chains that can be further functionalized. While direct alkylation of this compound is not explicitly detailed in the provided literature, the N-alkylation of analogous quinolin-2-one and dihydroquinolin-4-one systems is well-established, typically using a strong base such as sodium hydride (NaH) in a solvent like DMF to deprotonate the nitrogen, followed by the addition of an alkyl halide. researchgate.net
N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental in modifying the electronic and steric properties of the molecule. For example, related dihydroquinolin-4-one systems have been acylated using various acid anhydrides (e.g., acetic anhydride (B1165640), propionic anhydride) or acid chlorides (e.g., isobutyryl chloride, methoxyacetyl chloride) in solvents like dichloromethane (B109758) (DCM). organic-chemistry.orgresearchgate.net The reaction of N-amino-3,4-dihydroquinolin-(1H)-2-one with benzaldehyde (B42025) to form the corresponding Schiff base (an N-acylation analogue) has also been reported. researchgate.net
Imine Formation: Condensation of the primary amine with aldehydes or ketones yields imines (Schiff bases). This reaction is typically carried out under conditions that facilitate the removal of water. The formation of imines from 2-aminobenzothiazoles and various 3-formylquinolines demonstrates the general applicability of this reaction to amino-heterocycles. acs.orgmdpi.com For example, the reaction of 1-(benzlyden-amino)-3,4-dihydroquinoline-(1H)-2-one, an imine, highlights the utility of this linkage. researchgate.net Such reactions are often reversible and can be used to introduce a wide variety of substituents.
| Reaction Type | Reagents & Conditions (Examples from Analogous Systems) | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Chloroalkylamine HCl, K₂CO₃, DMF | N-Alkyl-dihydroquinolin-2-amine | niscpr.res.in |
| N-Acylation | Acid anhydride (e.g., acetic anhydride), neat, 100°C | N-Acyl-dihydroquinolin-2-amine | organic-chemistry.org |
| N-Acylation | Acid chloride (e.g., isobutyryl chloride), DCM | N-Acyl-dihydroquinolin-2-amine | organic-chemistry.org |
| Imine Formation | Aldehyde (e.g., benzaldehyde), reflux | N-Benzylidene-dihydroquinolin-2-amine | researchgate.netacs.org |
Reactions on the Dihydroquinoline Ring System
The dihydroquinoline ring is not inert and can participate in several important transformations, including oxidation to form the aromatic quinoline (B57606), ring expansion, and substitution at various positions.
The dihydroquinoline ring can be aromatized to the corresponding quinoline through oxidation or dehydrogenation. This transformation is a common strategy in the synthesis of quinoline-based compounds. A variety of oxidizing agents can be employed for this purpose. nih.gov For instance, this compound can be oxidized using agents like potassium permanganate (B83412) or hydrogen peroxide, which can lead to quinoline N-oxide derivatives. williams.edu
The oxidation of related 1,2,3,4-tetrahydroquinolines to quinolines is a well-documented process. wikipedia.org Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO₂) have proven effective, with MnO₂ often providing higher yields and cleaner reactions under mild conditions. wikipedia.org Heterogeneous catalysts, including cobalt oxide, have also been used for the aerobic dehydrogenation of tetrahydroquinolines. nih.gov
| Oxidizing Agent/Catalyst | General Conditions | Product | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic medium | Quinoline N-oxide derivative | williams.edu |
| Manganese Dioxide (MnO₂) | Solvent such as CHCl₃ | Quinoline derivative | wikipedia.org |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CHCl₃, room temperature | Quinoline derivative | wikipedia.org |
| Cobalt Oxide (Co₃O₄) | Aerobic conditions | Quinoline derivative | nih.gov |
| Titanium Dioxide (TiO₂) | Visible light, aerobic conditions | Quinoline derivative | nih.gov |
Ring expansion reactions offer a pathway to novel heterocyclic systems. A notable example involves the transformation of N-(1'-alkoxy)cyclopropyl-2-haloanilines into 3,4-dihydro-2(1H)-quinolinones, which constitutes a formal ring expansion of the cyclopropane (B1198618) ring. organic-chemistry.orgresearchgate.net This palladium-catalyzed reaction proceeds via a cyclopropane ring-opening mechanism followed by intramolecular cyclization, tolerating a variety of functional groups. organic-chemistry.org While this specific precursor is different from this compound, it illustrates a modern synthetic strategy for constructing the core dihydroquinolinone skeleton, which is structurally related.
The dihydroquinoline scaffold allows for substitution at both its aromatic (benzene ring) and aliphatic (dihydropyridine ring) portions.
Aliphatic Substitution: The C3 position, being alpha to the amide-like nitrogen within the ring, can be functionalized. For example, in the related 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one system, treatment with lithium diisopropylamide (LDA) generates a carbanion at the C3 position. This nucleophile can then react with a wide range of electrophiles, such as alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide), aldehydes (e.g., benzaldehyde), and acylating agents, to afford 3-substituted derivatives in high yields.
Aromatic Substitution: The benzene (B151609) ring of the dihydroquinoline system can undergo electrophilic aromatic substitution. The position of substitution is directed by the activating, ortho-, para-directing amino group and the deactivating effect of the rest of the heterocyclic ring. In syntheses leading to quinolines, electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl) or bromine (Br₂) results in halogen substitution on the aromatic ring, typically at the position para to the nitrogen. For example, iodination of an aniline (B41778) precursor can lead to a 6-iodo-dihydroquinoline derivative. researchgate.net The general mechanism involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate which then restores aromaticity through deprotonation.
| Position | Reaction Type | Reagents & Conditions (Examples) | Product Type | Reference |
|---|---|---|---|---|
| C3 (Aliphatic) | α-Lithiation and Electrophilic Substitution | 1) LDA, -10°C; 2) Electrophile (e.g., EtI, PhCHO) | 3-Substituted dihydroquinolinone | |
| Aromatic Ring (e.g., C6) | Electrophilic Halogenation | I₂, ICl, or NBS | Aryl-halogenated dihydroquinoline | researchgate.net |
Cycloaddition Reactions
The dihydroquinoline ring system can participate in cycloaddition reactions, although this is less common than its synthesis via cycloaddition. These reactions can be a powerful tool for constructing complex polycyclic frameworks.
Diels-Alder Type Reactions ([4+2] Cycloaddition): The dihydroquinoline moiety can be involved in Diels-Alder or aza-Diels-Alder reactions. In some cases, in situ generated aza-o-quinone methides, derived from N-(o-chloromethyl)aryl sulfonamides, undergo [4+2] cycloaddition with various dienophiles, including fullerenes, to yield tetrahydroquinoline derivatives. wikipedia.org The imino group within certain dihydroquinoline precursors can act as a dienophile in imino Diels-Alder reactions, providing a route to more complex quinoline structures. organic-chemistry.orgresearchgate.net
1,3-Dipolar Cycloadditions: This class of reactions involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. Azomethine ylides, which can be generated from tetrahydroisoquinoline derivatives (structurally related to dihydroquinolines), can be trapped in situ with dipolarophiles in [3+2] cycloaddition reactions. Furthermore, intramolecular 1,3-dipolar cycloaddition of an azide (B81097) group onto a nitrile function has been used to synthesize tetrazole-fused dihydroquinolines. researchgate.net These examples demonstrate the potential for the dihydroquinoline scaffold or its derivatives to participate in such transformative cyclizations.
Regioselective and Stereoselective Transformations
Many reactions involving the dihydroquinoline scaffold can be controlled to favor specific regio- or stereoisomers.
Regioselectivity: The electrophilic cyclization of substituted N-(2-alkynyl)anilines to form quinolines shows distinct regioselectivity. For instance, a 3-methoxyaniline derivative yields a mixture of ortho- and para-cyclization products, while a 3-nitroaniline (B104315) derivative surprisingly favors cyclization ortho to the nitro group. This control over the position of ring closure is crucial for synthesizing specific isomers.
Stereoselectivity: The synthesis of substituted dihydroquinolines often yields specific stereoisomers. For example, the electrophilic sulfenylation and cyclization of N-arylcinnamamides with N-arylthiosuccinimides in the presence of BF₃·OEt₂ produces cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones with high stereoselectivity. Similarly, catalyst-free, visible-light-driven annulation reactions between N,N-substituted dialkyl anilines and certain alkenes can produce substituted tetrahydroquinolines with complete diastereoselectivity. Biocatalysis, using enzymes, is another powerful tool for achieving high stereoselectivity in the synthesis of chiral building blocks related to dihydroquinolines.
Synthesis and Advanced Characterization of N Butyl 3,4 Dihydroquinolin 2 Amine Derivatives
Design Principles for Structural Modification and Diversification
The structural framework of N-butyl-3,4-dihydroquinolin-2-amine offers three primary regions for modification: the N-alkyl side chain, the quinoline (B57606) ring, and the exocyclic amine functionality. The design principles for creating derivatives are rooted in establishing a systematic approach to understanding how structural changes influence the molecule's properties.
Diversification is typically planned to cover a range of electronic and steric variations. For instance, modifying the N-butyl group can alter the lipophilicity and conformational flexibility of the molecule. Substitutions on the quinoline ring can modulate the electronic properties of the aromatic system through the introduction of electron-donating or electron-withdrawing groups. acs.orgmdpi.com Finally, derivatization of the amine group can introduce new functional groups capable of forming different types of intermolecular interactions, such as hydrogen bonds. nih.gov This systematic approach allows for the generation of a diverse chemical library from a single core scaffold.
Synthetic Strategies for Analogue Preparation
The preparation of analogues of this compound relies on established and versatile synthetic methodologies. These strategies are tailored to modify specific parts of the molecule selectively.
Modification of the N-alkyl side chain is commonly achieved through N-alkylation of the parent 3,4-dihydroquinolin-2-amine (B2808114). One of the most direct methods is reductive amination, where the parent amine is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). This method is highly versatile and allows for the introduction of a wide variety of linear, branched, and cyclic alkyl groups.
Alternatively, direct alkylation can be performed using alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. pressbooks.pub While effective, this method can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts, and may require careful control of reaction conditions. pressbooks.pub
Table 1: Reagents for N-Alkyl Side Chain Variation This is an interactive data table. You can sort and filter the data.
| Modification Type | Reagent Example | Resulting Side Chain | Synthetic Method |
|---|---|---|---|
| Chain Extension | Pentanal | N-pentyl | Reductive Amination |
| Chain Extension | 1-Iodohexane | N-hexyl | Direct Alkylation |
| Branching | Isovaleraldehyde | N-isopentyl | Reductive Amination |
| Branching | 2-Bromopropane | N-isopropyl | Direct Alkylation |
Introducing substituents onto the quinoline ring can significantly alter the electronic properties of the molecule. These modifications are often incorporated by using a substituted aniline (B41778) as the starting material for the synthesis of the dihydroquinoline core itself. acs.org However, direct functionalization of the pre-formed ring is also a common strategy.
Halogenation: Electrophilic aromatic substitution is a standard method for introducing halogen atoms. Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively, often in the presence of an acid catalyst. researchgate.net For iodination, reagents such as iodine monochloride (ICl) can be employed. nih.gov The position of halogenation is directed by the existing substituents on the ring. Metal-free protocols using reagents like trihaloisocyanuric acid have also been developed for the regioselective halogenation of quinoline derivatives. rsc.org
Methoxy (B1213986) Groups: Methoxy-substituted analogues are typically synthesized by starting with the corresponding methoxy-substituted aniline. acs.org For example, using p-methoxyaniline in a Doebner-von Miller or related quinoline synthesis would yield a 6-methoxy-substituted quinoline core. researchgate.net
Methyl Groups: Similar to methoxy groups, methyl substituents are often introduced by using a methylated aniline (toluidine) as a precursor in the initial cyclization reaction to form the quinoline scaffold.
Table 2: Synthetic Strategies for Quinoline Ring Substitution This is an interactive data table. You can sort and filter the data.
| Substitution | Reagent/Precursor | Typical Position | Reaction Type |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C6 or C8 | Electrophilic Aromatic Substitution |
| Chlorination | N-Chlorosuccinimide (NCS) | C6 or C8 | Electrophilic Aromatic Substitution |
| Iodination | Iodine Monochloride (ICl) | C3 or C6 | Electrophilic Aromatic Substitution |
| Methoxy | 4-Methoxyaniline | C6 | Annulation/Cyclization |
The exocyclic amine of this compound is a versatile functional handle for further derivatization.
Amidation: Amides are readily formed by reacting the amine with an acyl chloride or a carboxylic acid. When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is required to facilitate the condensation. This reaction creates a stable amide linkage. nih.gov
Carbamate (B1207046) Formation: Carbamates can be synthesized by treating the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base. This reaction provides a straightforward route to a variety of carbamate derivatives.
Schiff Bases: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically carried out in an alcohol solvent, sometimes with acid catalysis, and involves the formation of a hemiaminal intermediate followed by dehydration. unsri.ac.id The formation of the C=N double bond is a key feature of these derivatives. nih.govekb.eg
Table 3: Reagents for Amine Functionality Derivatization This is an interactive data table. You can sort and filter the data.
| Derivative Type | Reagent Class | Specific Example | Resulting Functional Group |
|---|---|---|---|
| Amide | Acyl Chloride | Acetyl Chloride | -NH-C(=O)CH₃ |
| Amide | Carboxylic Acid + Coupling Agent | Benzoic Acid + EDC | -NH-C(=O)Ph |
| Carbamate | Chloroformate | Ethyl Chloroformate | -NH-C(=O)OCH₂CH₃ |
| Schiff Base (Imine) | Aldehyde | Benzaldehyde (B42025) | -N=CHPh |
Advanced Spectroscopic Characterization of Novel N-butylated Dihydroquinoline Analogues
The unambiguous identification of newly synthesized analogues requires a suite of advanced spectroscopic techniques. Each method provides specific information about the molecular structure, allowing for complete characterization. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the synthesized compound. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the formation of an amide derivative would be confirmed by the appearance of a characteristic C=O stretch (around 1650 cm⁻¹) and N-H bend. The formation of a Schiff base would be indicated by the appearance of a C=N stretch (around 1600-1650 cm⁻¹). ekb.egresearchgate.net
Table 4: Expected Spectroscopic Data for a Hypothetical Derivative: N-(1-(6-bromo-3,4-dihydroquinolin-2-yl)butyl)acetamide This is an interactive data table. You can sort and filter the data.
| Technique | Expected Observation | Information Gained |
|---|---|---|
| HRMS | [M+H]⁺ peak corresponding to the exact mass of C₁₅H₁₉BrN₂O | Confirms molecular formula. |
| IR (cm⁻¹) | ~3280 (N-H stretch), ~1650 (Amide C=O stretch) | Confirms presence of amide group. |
| ¹H NMR (ppm) | Singlet ~2.0 ppm (3H, -COCH₃); Signals for butyl chain; Aromatic signals showing coupling patterns consistent with 1,2,4-trisubstitution. | Confirms presence and environment of acetyl group, butyl chain, and substituted aromatic ring. |
| ¹³C NMR (ppm) | Signal ~170 ppm (Amide C=O); Signal ~23 ppm (-COCH₃); Aromatic signals including one attached to Bromine (shifted). | Confirms presence of all carbon atoms, including the amide carbonyl and methyl group. |
Applications of the 3,4 Dihydroquinolin 2 Amine Scaffold in Organic Synthesis
Building Block for Complex Heterocyclic Systems
The rigid bicyclic framework of the 3,4-dihydroquinolin-2-amine (B2808114) scaffold makes it an excellent starting point for the synthesis of more complex heterocyclic systems. The presence of a reactive amine group and an endocyclic double bond (in its tautomeric imine form) provides multiple sites for chemical modification and annulation reactions.
Researchers have utilized this scaffold to construct a variety of fused and spiro-heterocyclic systems. For instance, the amine functionality can participate in cyclization reactions to form additional rings. smolecule.com The core structure can be a precursor for creating intricate molecular architectures through reactions like [4+2] cycloadditions and multicomponent reactions. clockss.orgresearchgate.net These methodologies allow for the efficient assembly of polycyclic systems with high degrees of stereochemical control.
The versatility of the scaffold is further demonstrated by its use in the synthesis of various nitrogen-containing heterocycles, which are of great interest in drug discovery and materials science. researchgate.netnih.gov The ability to build upon the 3,4-dihydroquinolin-2-amine core enables the exploration of novel chemical space and the generation of libraries of complex molecules for biological screening.
Table 1: Examples of Complex Heterocyclic Systems Derived from the 3,4-Dihydroquinolin-2-amine Scaffold
| Resulting Heterocyclic System | Synthetic Strategy | Reference |
| Fused Pyran Derivatives | Photocatalytic cascade cyclization of 1,7-enynes | researchgate.net |
| Chiral Dihydroquinolin-2-ones | Asymmetric [4+2]-cyclization with azlactones | researchgate.net |
| 1,3-Oxazine Derivatives | Hetero-Diels-Alder reaction | researchgate.net |
| Polycyclic 3,4-dihydroquinolin-2(1H)-one Scaffolds | Palladium-catalyzed carbonylative cyclization of 1,7-enynes | researchgate.net |
| Thienopyrroles | Multistep synthesis from 3-amino-3,4-dihydroquinolin-2(1H)-one |
Intermediates in the Preparation of Advanced Organic Compounds
The 3,4-dihydroquinolin-2-amine scaffold and its derivatives are crucial intermediates in the synthesis of a wide range of advanced organic compounds, particularly those with pharmaceutical applications. smolecule.comnih.gov The scaffold's structure is embedded in numerous drug candidates and natural products. clockss.orgresearchgate.net
One of the primary applications of N-butyl-3,4-dihydroquinolin-2-amine and related structures is in the preparation of substituted quinolinones and tetrahydroquinolines. nih.govacs.org These compounds are known to exhibit a broad spectrum of biological activities. For example, derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), which are relevant for treating neurological disorders. nih.gov
The synthesis of these advanced compounds often involves the modification of the 3,4-dihydroquinolin-2-amine core. The amine group can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution, allowing for the introduction of various functional groups to modulate the compound's properties. nih.govevitachem.com
Table 2: Advanced Organic Compounds Synthesized from 3,4-Dihydroquinolin-2-amine Intermediates
| Compound Class | Synthetic Approach | Potential Application | Reference(s) |
| 3,4-Dihydroquinolin-2(1H)-one derivatives | Alkylation followed by reduction of a nitro group and subsequent coupling | Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | nih.gov |
| 1,2,3,4-Tetrahydroquinoline derivatives | Reduction of the corresponding dihydroquinolinone | Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | nih.gov |
| Trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones | Copper-catalyzed cascade radical addition/cyclization | Bioactive molecules | preprints.org |
| Cyano-containing Dihydroquinolin-2(1H)-ones | Silver-induced tandem radical addition/cyclization | Bioactive molecules | mdpi.com |
| 3,4-disubstituted Dihydroquinolin-2(1H)-ones | Tandem cyclization with pentane-2,4-dione | Bioactive molecules | mdpi.com |
Scaffold for the Development of New Synthetic Methodologies
The inherent reactivity and structural features of the 3,4-dihydroquinolin-2-amine scaffold have made it a valuable platform for the development of novel synthetic methodologies. tubitak.gov.tr Chemists have devised new ways to construct the dihydroquinolinone core, which in turn expands the toolkit of organic synthesis.
For example, new methods for the preparation of 3,4-dihydroquinolin-2(1H)-ones have been developed using strategies such as Curtius rearrangement, microwave-assisted multicomponent reactions, and catalytic annulation of α,β-unsaturated N-arylamides. tubitak.gov.trclockss.orgmdpi.com These methods often offer advantages such as higher efficiency, milder reaction conditions, and greater substrate scope compared to traditional approaches like Friedel–Crafts cyclization or Beckmann rearrangement. clockss.org
The development of these synthetic routes not only facilitates access to the 3,4-dihydroquinolin-2-amine scaffold and its derivatives but also contributes to the broader field of heterocyclic chemistry. researchgate.neteurekaselect.com The insights gained from these studies can be applied to the synthesis of other important nitrogen-containing heterocycles.
Table 3: Novel Synthetic Methodologies Involving the 3,4-Dihydroquinolin-2-amine Scaffold
| Methodology | Key Transformation | Advantages | Reference(s) |
| Curtius Rearrangement | Conversion of a carboxylic acid to an isocyanate followed by cyclization | Novel route to the dihydroquinolin-2-one skeleton | tubitak.gov.trresearchgate.net |
| Microwave-Assisted Multicomponent Reaction | One-pot reaction of aromatic aldehydes, an aromatic amine, and Meldrum's acid | High yields, operational simplicity, fast reaction rates | clockss.org |
| Catalytic Annulation of α,β-Unsaturated N-Arylamides | Electrophilic or radical-initiated cyclization | Access to a variety of substituted dihydroquinolin-2(1H)-ones | preprints.orgmdpi.com |
| Manganese-Catalyzed N-Heterocyclization | Dehydrogenative cyclization of aminoalcohols | Use of earth-abundant metal catalyst, good to excellent yields | acs.orgkaust.edu.sa |
| Asymmetric [4+2]-Cyclization | Organocatalytic reaction of 2-amino-β-nitrostyrenes with azlactones | Enantioselective synthesis of chiral dihydroquinolin-2-ones | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
